REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[Li+]>C1(C)C=CC=CC=1.C(O)C.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2,3.4.5|
|
Name
|
Methyl 2-Methoxy-5-(thiophene-3-yl)benzoate
|
Quantity
|
124 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC)C=C(C=C1)C1=CSC=C1
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C(C)O.O
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Type
|
CUSTOM
|
Details
|
were stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was added to 3 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The white solid thus precipitated
|
Type
|
FILTRATION
|
Details
|
was taken by the filtration as the title compound
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)C1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |